

An In-depth Technical Guide to the Structure Elucidation of 4,4-Diethoxybutanenitrile

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Compound of Interest

Compound Name: **4,4-Diethoxybutanenitrile**

Cat. No.: **B135761**

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This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of **4,4-diethoxybutanenitrile**. The document details the key spectroscopic data and experimental protocols necessary for its unambiguous identification, catering to professionals in chemical research and pharmaceutical development.

Compound Identification

- Compound Name: **4,4-Diethoxybutanenitrile**
- Synonyms: 3-Cyanopropionaldehyde diethyl acetal[[1](#)][[2](#)]
- CAS Number: 18381-45-8[[1](#)][[2](#)]
- Molecular Formula: C₈H₁₅NO₂[[1](#)][[2](#)]
- Molecular Weight: 157.21 g/mol [[1](#)]

Structure:

Caption: 2D Structure of **4,4-Diethoxybutanenitrile**.

Summary of Physicochemical and Spectroscopic Data

The following tables summarize the key data points essential for the identification and characterization of **4,4-diethoxybutanenitrile**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ NO ₂	[1] [2]
Molecular Weight	157.21 g/mol	[1]
IUPAC Name	4,4-diethoxybutanenitrile	[1]
CAS Number	18381-45-8	[1] [2]
Appearance	Colorless to pale yellow liquid	[2]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1.21	Triplet	6H	7.0	2 x O-CH ₂ -CH ₃
1.95	Quartet	2H	6.7, 7.0	CH-CH ₂ -CH ₂ -CN
2.44	Triplet	2H	7.0	CH ₂ -CH ₂ -CN
3.55	Quartet	4H	7.0	2 x O-CH ₂ -CH ₃
4.51	Triplet	1H	6.7	CH-(OEt) ₂

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 22.63 MHz)

Chemical Shift (δ , ppm)	Assignment
14.1	2 x O-CH ₂ -CH ₃
15.2	CH ₂ -CN
31.2	CH-CH ₂ -CH ₂
61.3	2 x O-CH ₂ -CH ₃
101.4	CH(OEt) ₂
119.2	CN

Table 4: Infrared (IR) Spectroscopic Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975, 2930, 2880	Strong	C-H (sp ³) stretch
2250	Medium	C≡N (Nitrile) stretch
1445, 1375	Medium	C-H bend
1125, 1060	Strong	C-O (Acetal) stretch

Table 5: Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Proposed Fragment Ion
157	1	[M] ⁺ (Molecular Ion)
112	60	[M - OC ₂ H ₅] ⁺
103	100 (Base Peak)	[CH(OC ₂ H ₅) ₂] ⁺
84	80	[M - CH(OC ₂ H ₅)] ⁺ or other fragmentation pathways
75	55	[HOC(OC ₂ H ₅)] ⁺
47	95	[C ₂ H ₅ O] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques used are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Instrumentation: 90 MHz NMR Spectrometer for ^1H NMR and 22.63 MHz for ^{13}C NMR.
- Sample Preparation: Approximately 5-20 mg of **4,4-diethoxybutanenitrile** was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.
- ^1H NMR Acquisition: The spectrum was acquired at room temperature. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The spectrum was acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer acquisition time were necessary due to the low natural abundance of the ^{13}C isotope.

3.2 Infrared (IR) Spectroscopy

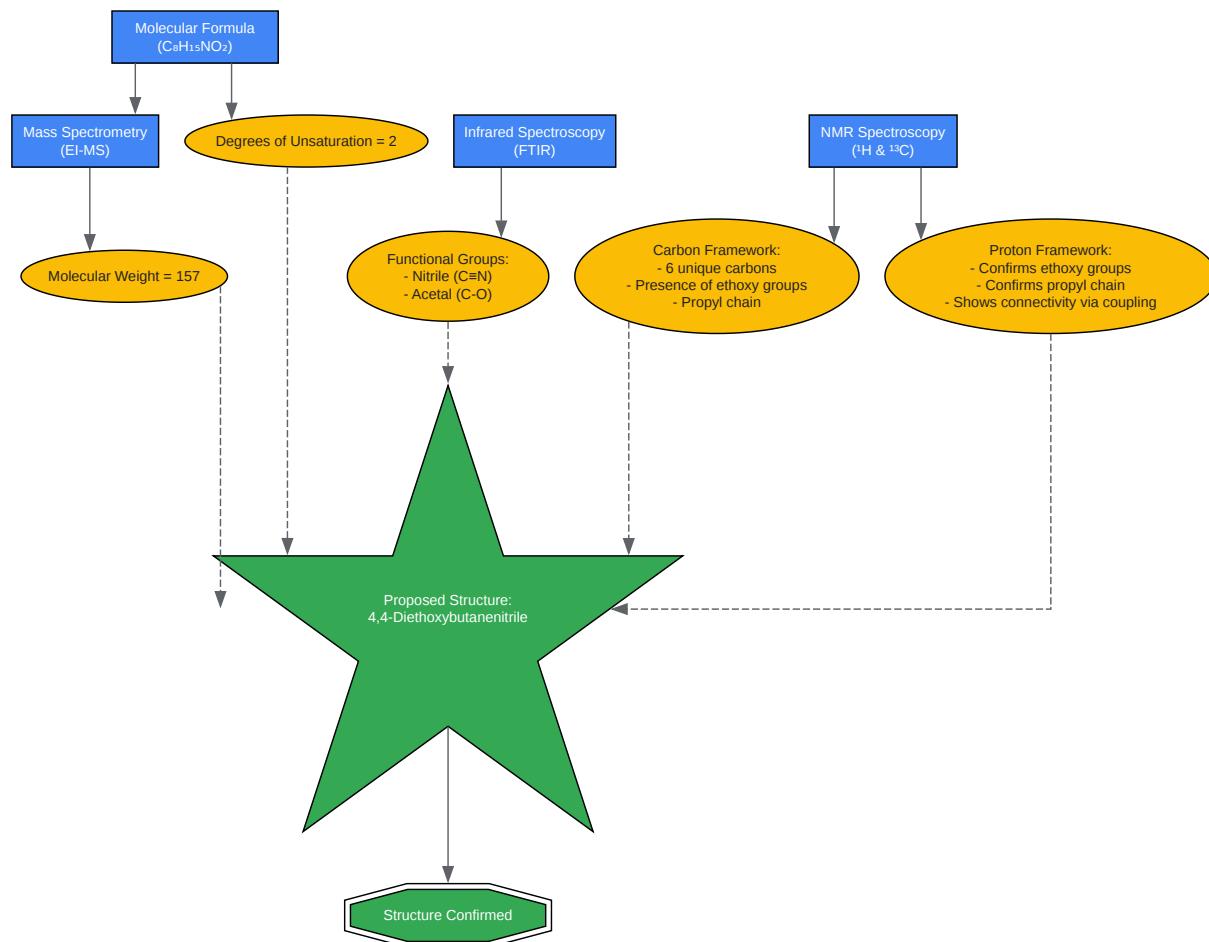
- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A drop of the neat liquid sample of **4,4-diethoxybutanenitrile** was placed on the surface of a polished sodium chloride (NaCl) salt plate. A second NaCl plate was placed on top to create a thin liquid film.
- Acquisition: The prepared sample was placed in the spectrometer's sample holder. A background spectrum of the empty salt plates was recorded first and automatically subtracted from the sample spectrum. The spectrum was recorded in the mid-IR range (typically 4000-600 cm^{-1}).

3.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: The volatile liquid sample was introduced into the ion source, where it was vaporized under high vacuum.
- Ionization: The gaseous molecules were bombarded with a high-energy electron beam (typically 70 eV). This process caused the molecules to ionize, forming a molecular ion (M^+), and to fragment into smaller, characteristic charged species.
- Analysis: The resulting ions were accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Structure Elucidation Workflow and Data Interpretation

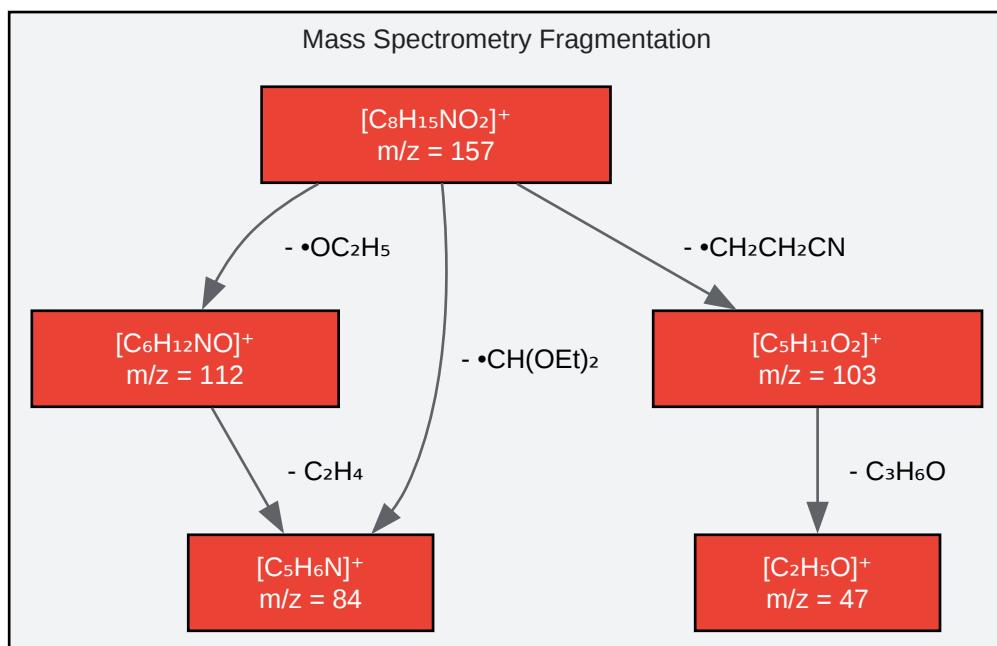
The elucidation of the structure of **4,4-diethoxybutanenitrile** is a logical process that integrates data from multiple analytical techniques.

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Caption: Logical workflow for the structure elucidation of **4,4-Diethoxybutanenitrile**.

- Step 1: Molecular Formula and Degrees of Unsaturation: The molecular formula $C_8H_{15}NO_2$ is the starting point. The degrees of unsaturation are calculated to be 2, suggesting the presence of two double bonds, one triple bond, or rings.
- Step 2: Functional Group Identification (IR Spectroscopy): The IR spectrum confirms the presence of a nitrile group ($C\equiv N$) with a characteristic absorption at 2250 cm^{-1} . The strong absorptions at 1125 and 1060 cm^{-1} are indicative of C-O stretching, suggesting an ether or acetal functionality. The absorptions around 2900 cm^{-1} confirm the presence of sp^3 hybridized C-H bonds.
- Step 3: Molecular Weight and Fragmentation (Mass Spectrometry): The mass spectrum shows a low-intensity molecular ion peak at m/z 157, confirming the molecular weight. The fragmentation pattern is crucial. The base peak at m/z 103 corresponds to the stable $[CH(OC_2H_5)_2]^+$ fragment, strongly indicating the presence of a diethyl acetal group. The peak at m/z 112 represents the loss of an ethoxy radical ($\bullet OC_2H_5$), further supporting the acetal structure.
- Step 4: Carbon and Proton Skeleton (NMR Spectroscopy):
 - ^{13}C NMR: The spectrum shows six distinct carbon signals, indicating molecular symmetry. The signal at 119.2 ppm is characteristic of a nitrile carbon. The peak at 101.4 ppm is typical for an acetal carbon (a carbon bonded to two oxygen atoms). The signals at 61.3 and 14.1 ppm correspond to the $-OCH_2-$ and $-CH_3$ of the two equivalent ethoxy groups. The remaining two signals at 31.2 and 15.2 ppm belong to the two methylene groups of the butane chain.
 - 1H NMR: The spectrum provides detailed connectivity information. The triplet at 1.21 ppm ($6H$) and the quartet at 3.55 ppm ($4H$) are a classic signature of two equivalent ethoxy groups. The triplet at 4.51 ppm ($1H$) corresponds to the acetal proton ($-CH(OEt)_2$). This proton is coupled to the adjacent methylene group, which appears as a quartet at 1.95 ppm ($2H$). This quartet is further coupled to the other methylene group, which shows up as a triplet at 2.44 ppm ($2H$). This coupling pattern (t-q-t) confirms the $-CH-CH_2-CH_2-CN$ chain.
- Step 5: Structure Confirmation: By integrating all the spectroscopic data, the structure is unambiguously confirmed as **4,4-diethoxybutanenitrile**. The degrees of unsaturation (2) are

satisfied by the triple bond of the nitrile group ($\text{C}\equiv\text{N}$).



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Caption: Proposed fragmentation pathway for **4,4-Diethoxybutanenitrile** in EI-MS.

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References

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- 2. CAS 18381-45-8: 4,4-Diethoxybutanenitrile | CymitQuimica [cymitquimica.com]
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